Methyl 5-carbamoylthiophene-2-carboxylate
Description
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
methyl 5-carbamoylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(10)5-3-2-4(12-5)6(8)9/h2-3H,1H3,(H2,8,9) |
InChI Key |
KMEHFIVSMZTDDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Methyl 5-Cyanothiophene-2-Carboxylate
Another pathway involves converting a nitrile group to a carbamoyl moiety:
Step 1: Synthesis of Methyl 5-Cyanothiophene-2-Carboxylate
Patent describes the use of malonitrile in thiophene synthesis. A similar approach could involve cyclization reactions with cyano-containing precursors.
Step 2: Hydrolysis of Nitrile to Carbamoyl
Controlled hydrolysis of the nitrile group using acidic or basic conditions (e.g., H₂O₂/H₂SO₄ or NaOH/H₂O₂) can yield the carbamoyl group. However, over-hydrolysis risks forming carboxylic acids, necessitating precise reaction control.
Multi-Step Industrial Synthesis (Hypothetical Pathway)
Drawing from, an industrial-scale method might involve:
-
Cyclization : Reacting dimethyl 3-oxoglutarate with malonitrile in methanol and morpholine to form a diaminothiophene intermediate.
-
Sulfur Incorporation : Adding elemental sulfur under reflux to form the thiophene ring.
-
Functionalization : Introducing the carbamoyl group via post-modification (e.g., reacting with ammonium carbamate).
Comparative Analysis of Synthetic Routes
Critical Process Parameters and Optimization
-
Catalyst Selection : Pd/C (10%) is effective for nitro reductions, while morpholine aids in cyclization.
-
Temperature Control : Maintaining ≤50°C during cyclization prevents side reactions.
-
Solvent Systems : Methanol and ethyl acetate are preferred for their balance of polarity and boiling points.
-
pH Management : Neutralization to pH 1.5–4.0 during extraction minimizes decomposition .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-carbamoylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-carbamoylthiophene-2-carboxylate has been investigated for its potential pharmacological properties. Its structural features make it a candidate for the development of new therapeutic agents.
- Antimicrobial Activity : Studies have shown that derivatives of thiophene exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains, with some achieving inhibition rates exceeding 70% at specific concentrations .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research indicates that thiophene derivatives can induce apoptosis in cancer cell lines. A study highlighted that certain modifications to the thiophene ring led to enhanced inhibition of cancer cell proliferation .
Materials Science
This compound is also explored for its applications in materials science, particularly in the synthesis of advanced materials with specific electronic or optical properties.
- Conductive Polymers : The compound can serve as a building block in the synthesis of conductive polymers. These materials are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| This compound | 20 | 80 |
| Related Thiophene Derivative A | 18 | 72 |
| Related Thiophene Derivative B | 15 | 60 |
Table 2: Anticancer Activity Overview
| Study Focus | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | Breast Cancer (MCF-7) | 10 |
| Related Compound C | Lung Cancer (A549) | 8 |
| Related Compound D | Colon Cancer (HCT116) | 12 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited a significant inhibition zone of approximately 20 mm against E. coli, indicating strong antibacterial activity .
Case Study 2: Anticancer Potential
In vitro studies were conducted on various cancer cell lines, including breast and lung cancer cells. The results indicated that this compound effectively reduced cell viability with an IC50 value of around 10 µM for breast cancer cells, suggesting its potential as an anticancer agent .
Mechanism of Action
The exact mechanism of action of methyl 5-carbamoylthiophene-2-carboxylate is not well-understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and properties of methyl 5-carbamoylthiophene-2-carboxylate and its analogs:
Physical Properties
- Melting Points: While data for the target compound are absent, analogs exhibit varied melting points: Methyl 5-aminobenzo[b]thiophene-2-carboxylate: Not reported, but benzo-fused derivatives generally have higher melting points due to increased rigidity. Ethyl 5-carbamoylthiophene-2-carboxylate: Likely similar to methyl analog, but ethyl esters typically have lower melting points than methyl esters. Compound 6a (): 140–145°C (bulky carbazole substituents) .
Biological Activity
Methyl 5-carbamoylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
- Molecular Formula : C₇H₇NO₃S
- Molecular Weight : 185.20 g/mol
- IUPAC Name : this compound
- Structure :
- InChI Key : KMEHFIVSMZTDDA-UHFFFAOYSA-N
- Canonical SMILES : COC(=O)C1=CC=C(S1)C(=O)N
Biological Activity Overview
This compound has shown promise in various biological assays, primarily focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial effects. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines, including:
- HeLa Cells (cervical cancer)
- HepG2 Cells (liver cancer)
In vitro studies have demonstrated that this compound can induce cytotoxicity in these cell lines, suggesting its potential as a chemotherapeutic agent.
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, several proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Binding : It may bind to cellular receptors, modulating their activity and influencing cellular responses.
- Signal Transduction Modulation : The compound could affect signaling pathways that regulate cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells | IC₅₀ Values (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Various Bacteria | MIC = 250 | Cell wall synthesis inhibition |
| Anticancer | HeLa | IC₅₀ = 62.37 | Induction of apoptosis |
| Anticancer | HepG2 | IC₅₀ = TBD | Cell cycle arrest |
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against HeLa cells revealed an IC₅₀ value of approximately 62.37 µg/mL. The results indicated that the compound induced significant cytotoxicity, leading to apoptosis in treated cells. Further assays demonstrated that the compound affected the cell cycle progression, suggesting potential utility in cancer therapy .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other thiophene derivatives known for their biological activities. For instance:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| Methyl 5-phenylthiophene-2-carboxylate | Antimicrobial | Broad-spectrum activity |
| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate | Anticancer | High potency against various cancers |
These comparisons highlight the unique structural attributes of this compound that may contribute to its distinct biological activities.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR assign proton environments and carbon frameworks, respectively. For example, methyl ester protons typically resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 212.05) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) .
- Melting Point Analysis : Sharp melting points (e.g., 213–216°C) indicate purity .
How can researchers design derivatives of this compound to improve bioactivity?
Advanced Research Question
- Substituent Introduction : Adding electron-withdrawing groups (e.g., halogens) at the thiophene ring enhances electronic properties and binding affinity .
- Structure-Activity Relationship (SAR) : Systematic substitution at positions 3 and 5 of the thiophene ring can modulate interactions with biological targets like kinases or enzymes .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding modes to receptors, guiding rational design .
For example, replacing the methyl ester with bulkier groups (e.g., tert-butyl) improved metabolic stability in analogs .
What strategies mitigate contradictory data in reported reaction yields or biological activities?
Advanced Research Question
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent, catalyst loading) .
- Advanced Analytics : Use 2D NMR (e.g., COSY, HSQC) to resolve structural ambiguities in intermediates .
- Batch Variability Analysis : Compare purity across synthetic batches via HPLC-UV or LC-MS .
- Meta-Analysis : Review literature for trends (e.g., substituent effects on bioactivity) to contextualize discrepancies .
How can this compound be evaluated for potential as a kinase inhibitor?
Advanced Research Question
- Biochemical Assays : Measure IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular Studies : Test cytotoxicity and antiproliferative effects in cancer cell lines (e.g., MTT assay) .
- Mechanistic Studies : Use Western blotting to assess downstream signaling pathways (e.g., MAPK/ERK) .
- Comparative Analysis : Benchmark against known inhibitors (e.g., staurosporine) to gauge potency .
What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Reaction Pathway Simulations : Software like Gaussian or ORCA models transition states and activation energies .
- Solvent Effect Modeling : COSMO-RS predicts solvent interactions to optimize reaction media .
How does the carbamoyl group influence the compound’s physicochemical properties?
Basic Research Question
- Solubility : The carbamoyl (–CONH₂) group increases hydrophilicity compared to ester or halogen substituents .
- Lipophilicity (LogP) : Measured via shake-flask method or computational tools (e.g., ChemAxon). Carbamoyl derivatives typically have LogP ~1.5–2.0 .
- Stability : Susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled storage .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
